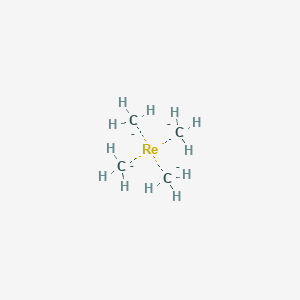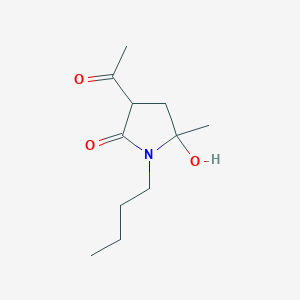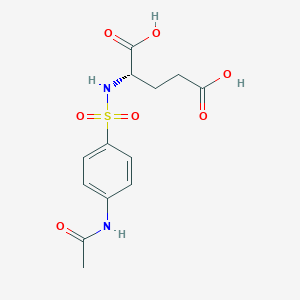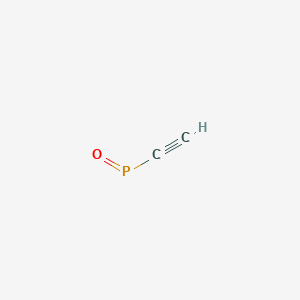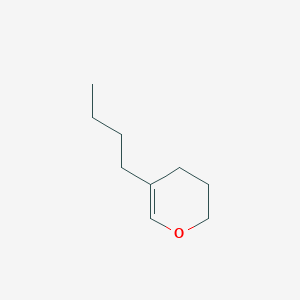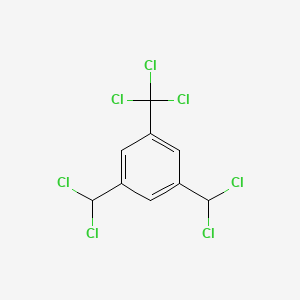
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is a chemical compound with the molecular formula C8H4Cl6. It is known for its unique structure, which includes two dichloromethyl groups and one trichloromethyl group attached to a benzene ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene typically involves the chlorination of 1,3-bis(methyl)-5-(methyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of chlorination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving the interaction of chlorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its mechanism of action include the formation of reactive intermediates that can modify biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but with fewer chlorine atoms.
1,3-Bis(trichloromethyl)benzene: Similar structure but with more chlorine atoms.
1,4-Bis(dichloromethyl)benzene: Similar structure but with different positioning of chlorine atoms.
Uniqueness
1,3-Bis(dichloromethyl)-5-(trichloromethyl)benzene is unique due to its specific arrangement of dichloromethyl and trichloromethyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63316-55-2 |
|---|---|
Formule moléculaire |
C9H5Cl7 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
1,3-bis(dichloromethyl)-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C9H5Cl7/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14,15)16/h1-3,7-8H |
Clé InChI |
SLQUPCBNOZAFPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


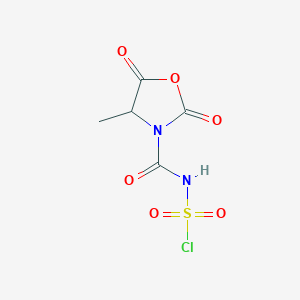
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

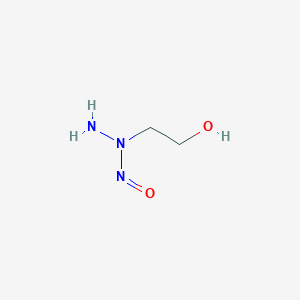
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
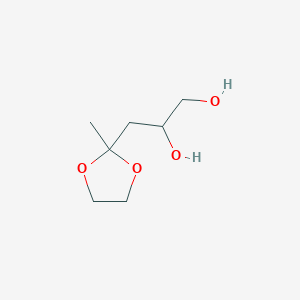
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
